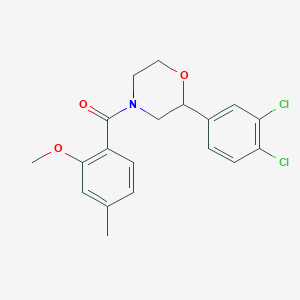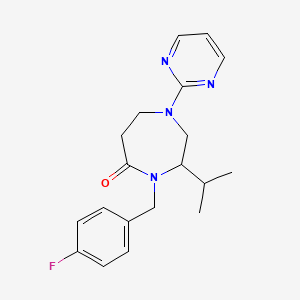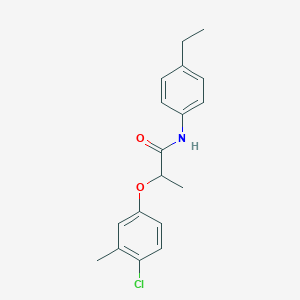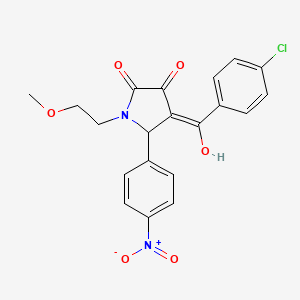
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine, also known as DMMM, is a synthetic compound that belongs to the class of morpholine derivatives. DMMM has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
作用机制
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in cellular processes and ultimately induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells through the generation of reactive oxygen species (ROS). This compound has also been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine is its high selectivity for certain metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. This compound also has strong photochemical properties, which make it a promising candidate for the development of new PDT agents.
However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound and may not accurately mimic the behavior of natural compounds in biological systems. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used for the detection and quantification of a wider range of metal ions.
Another area of interest is the development of new PDT agents based on the structure of this compound. These agents could be used for the treatment of a wider range of cancers and other diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the detection and quantification of metal ions and the development of new PDT agents. However, there are also limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenyl isocyanate with 2-methoxy-4-methylbenzoic acid, followed by the reaction with morpholine. The final product is obtained through purification and isolation processes.
科学研究应用
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes this compound a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of interest is the use of this compound as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. This compound has been shown to have strong photochemical properties, which can be used to induce cell death in cancer cells upon exposure to light. This makes this compound a promising candidate for the development of new PDT agents.
属性
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-12-3-5-14(17(9-12)24-2)19(23)22-7-8-25-18(11-22)13-4-6-15(20)16(21)10-13/h3-6,9-10,18H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOIAAQVHAWHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5405375.png)


![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5405396.png)
![N-{4-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-4-oxobutyl}acetamide](/img/structure/B5405401.png)
![7-bromo-2-(3-ethoxy-4-hydroxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5405424.png)
![N-[4-({[(2,3-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5405425.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5405426.png)
![(2R*,3S*,6R*)-5-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405437.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405438.png)

![4-[(dimethylamino)methyl]-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5405447.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5405466.png)

